molecular formula C23H20N2O5 B3651144 2-[(3-{[(2-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid

2-[(3-{[(2-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid

Cat. No.: B3651144
M. Wt: 404.4 g/mol
InChI Key: ZIWWWMCWVYOWDG-UHFFFAOYSA-N
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Description

The compound “2-[(3-{[(2-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid” is a complex organic molecule. It has a molecular formula of C23H19N2O5 . The structure includes a benzoic acid moiety, which is a common component in various pharmaceuticals and organic compounds .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a molecular formula of C23H19N2O5 . It includes a benzoic acid moiety, an acetyl group, and a methoxyphenyl group . The exact structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the specific conditions and reagents used. As a complex organic molecule, it could potentially undergo a variety of reactions, including acid-base reactions, substitution reactions, and more .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and hazard information .

Properties

IUPAC Name

2-[[3-[[2-(2-methoxyphenyl)acetyl]amino]benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-30-20-12-5-2-7-15(20)14-21(26)24-17-9-6-8-16(13-17)22(27)25-19-11-4-3-10-18(19)23(28)29/h2-13H,14H2,1H3,(H,24,26)(H,25,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWWWMCWVYOWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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